6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol
CAS No.: 1261963-05-6
VCID: VC8064247
Molecular Formula: C12H7F4NO
Molecular Weight: 257.18 g/mol
* For research use only. Not for human or veterinary use.

Description |
6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol is a pyridine derivative that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of both fluoro and trifluoromethyl groups attached to a phenyl ring, which is further linked to a pyridine ring with a hydroxyl group at the 3-position. Key Features:
Chemical Reactions:
Biological Activities and ApplicationsThis compound exhibits notable biological activities, making it a promising candidate for drug development. The presence of fluoro and trifluoromethyl groups enhances lipophilicity and metabolic stability, which are crucial factors in drug efficacy and pharmacokinetics . Potential Applications:
Structural Analysis and CharacterizationStructural analysis of 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol can be performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography to confirm the arrangement of atoms and functional groups. Characterization Techniques:
Comparison with Similar Compounds6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol can be compared with other pyridine derivatives that share similar structural features but differ in specific functional groups. Comparison Table:
|
||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1261963-05-6 | ||||||||||||||||||||
Product Name | 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol | ||||||||||||||||||||
Molecular Formula | C12H7F4NO | ||||||||||||||||||||
Molecular Weight | 257.18 g/mol | ||||||||||||||||||||
IUPAC Name | 6-[4-fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol | ||||||||||||||||||||
Standard InChI | InChI=1S/C12H7F4NO/c13-10-3-1-7(5-9(10)12(14,15)16)11-4-2-8(18)6-17-11/h1-6,18H | ||||||||||||||||||||
Standard InChIKey | CPRVPOUHEHCTQH-UHFFFAOYSA-N | ||||||||||||||||||||
SMILES | C1=CC(=C(C=C1C2=NC=C(C=C2)O)C(F)(F)F)F | ||||||||||||||||||||
Canonical SMILES | C1=CC(=C(C=C1C2=NC=C(C=C2)O)C(F)(F)F)F | ||||||||||||||||||||
PubChem Compound | 53229620 | ||||||||||||||||||||
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume